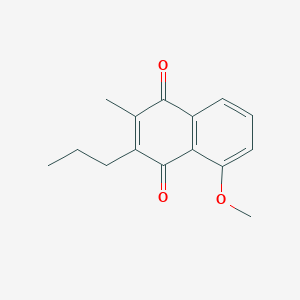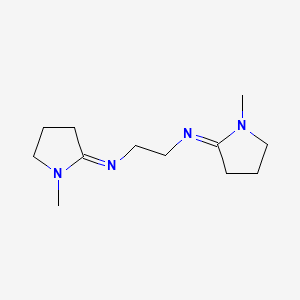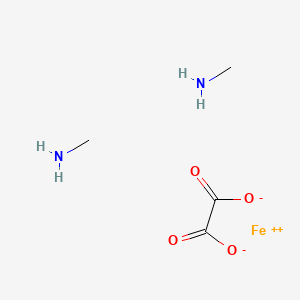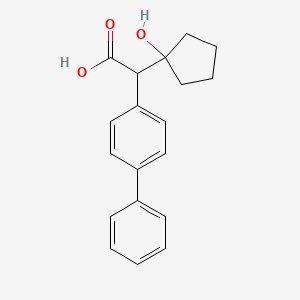
1-Chloropyrrolidine-2,5-dione;methylsulfanylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloropyrrolidine-2,5-dione;methylsulfanylbenzene is a compound that combines the properties of two distinct chemical entities: 1-Chloropyrrolidine-2,5-dione and methylsulfanylbenzene.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chloropyrrolidine-2,5-dione can be synthesized from succinimide by treatment with chlorine sources such as sodium hypochlorite (bleach) or t-butylhypochlorite . The reaction typically involves the chlorination of succinimide in the presence of these reagents, resulting in the formation of 1-Chloropyrrolidine-2,5-dione.
Methylsulfanylbenzene can be synthesized through the methylation of thiophenol using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or acetone.
Industrial Production Methods
Industrial production of 1-Chloropyrrolidine-2,5-dione involves large-scale chlorination of succinimide using chlorine gas or sodium hypochlorite. The reaction is carried out in a controlled environment to ensure safety and efficiency. The product is then purified through recrystallization or distillation.
Methylsulfanylbenzene is produced industrially by the methylation of thiophenol using methylating agents such as dimethyl sulfate or methyl chloride. The reaction is conducted in large reactors with appropriate safety measures to handle the toxic and volatile reagents.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloropyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: It can act as a mild oxidant in organic synthesis.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Methylsulfanylbenzene undergoes reactions such as:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Substitution: The methylthio group can be substituted by other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation of 1-Chloropyrrolidine-2,5-dione: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution of 1-Chloropyrrolidine-2,5-dione: Common nucleophiles include amines and thiols.
Oxidation of Methylsulfanylbenzene: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution of Methylsulfanylbenzene: Common electrophiles include halogens and nitro groups.
Major Products Formed
Oxidation of 1-Chloropyrrolidine-2,5-dione: Formation of N-chlorosuccinimide derivatives.
Substitution of 1-Chloropyrrolidine-2,5-dione: Formation of substituted succinimide derivatives.
Oxidation of Methylsulfanylbenzene: Formation of methylsulfoxide and methylsulfone.
Substitution of Methylsulfanylbenzene: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloropyrrolidine-2,5-dione is used as a chlorinating agent and mild oxidant in organic synthesis . It is also employed in the production of rubber additives and as a pharmaceutical intermediate in the synthesis of antibiotics .
Methylsulfanylbenzene is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used as a solvent and reagent in organic synthesis.
Wirkmechanismus
1-Chloropyrrolidine-2,5-dione exerts its effects through the highly reactive N-Cl bond, which functions as a source of "Cl+" . This allows it to participate in chlorination and oxidation reactions, where it transfers the chlorine atom to other molecules.
Methylsulfanylbenzene exerts its effects through the methylthio group, which can undergo various chemical transformations, including oxidation and substitution. The aromatic ring provides stability and reactivity, allowing it to participate in electrophilic aromatic substitution reactions.
Vergleich Mit ähnlichen Verbindungen
1-Chloropyrrolidine-2,5-dione is similar to other N-halosuccinimides, such as N-bromosuccinimide and N-iodosuccinimide . These compounds share similar reactivity and are used as halogenating agents in organic synthesis. 1-Chloropyrrolidine-2,5-dione is unique in its mild oxidizing properties and specific reactivity with certain substrates.
Methylsulfanylbenzene is similar to other thioethers, such as ethylsulfanylbenzene and propylsulfanylbenzene. These compounds share similar reactivity and are used as precursors in organic synthesis. methylsulfanylbenzene is unique in its balance of reactivity and stability, making it a versatile reagent in various chemical transformations.
Eigenschaften
CAS-Nummer |
82661-92-5 |
|---|---|
Molekularformel |
C11H12ClNO2S |
Molekulargewicht |
257.74 g/mol |
IUPAC-Name |
1-chloropyrrolidine-2,5-dione;methylsulfanylbenzene |
InChI |
InChI=1S/C7H8S.C4H4ClNO2/c1-8-7-5-3-2-4-6-7;5-6-3(7)1-2-4(6)8/h2-6H,1H3;1-2H2 |
InChI-Schlüssel |
QDOMKUJILDCPEW-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=CC=C1.C1CC(=O)N(C1=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~4~,N~6~-Dimethyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine](/img/structure/B14419429.png)
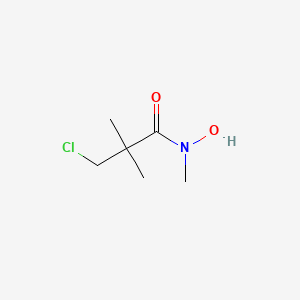
![2-[(2,5-Dimethylphenyl)methanesulfinyl]-4-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14419445.png)
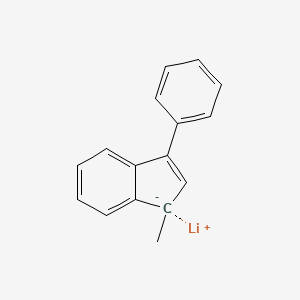
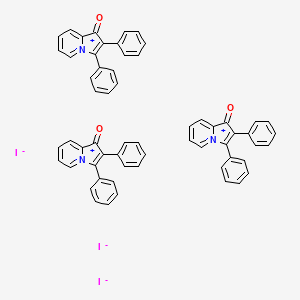
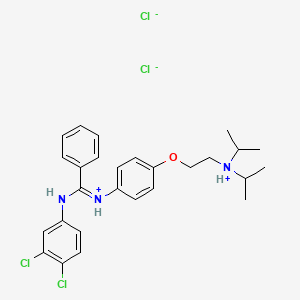
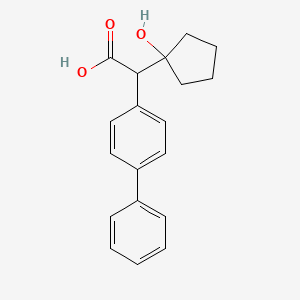
![N-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)dodecan-1-amine](/img/structure/B14419463.png)

